2-(but-3-yn-1-yloxy)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

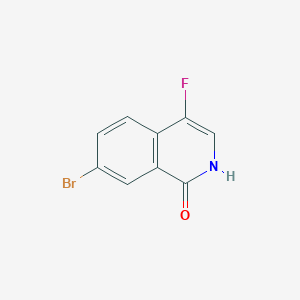

The InChI code for “2-(but-3-yn-1-yloxy)ethan-1-ol” is 1S/C6H12O2/c1-2-3-5-8-6-4-7/h2,7H,1,3-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“2-(but-3-yn-1-yloxy)ethan-1-ol” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications

Chemical Probe Synthesis

2-(but-3-yn-1-yloxy)ethan-1-ol: is utilized as a trifunctional building block in chemical probe synthesis . It contains a light-activated diazirine, an alkyne tag, and a hydroxyl synthetic handle. When attached to a ligand or pharmacophore, it allows for UV light-induced covalent modification of biological targets, which can be further explored through the alkyne tag for downstream applications.

Pharmaceutical Testing

This compound serves as a high-quality reference standard in pharmaceutical testing . Its purity and stability make it suitable for validating the analytical methods used in drug development and quality control processes.

Kinetic Modeling Studies

The reactivity of unsaturated alcohols like 2-(but-3-yn-1-yloxy)ethan-1-ol is of interest in kinetic modeling studies . These studies involve the pyrolysis and oxidation of unsaturated alcohols, which help in understanding the combustion processes and developing efficient energy systems.

Proteomic Profiling

The compound’s functionality allows it to be used in proteomic profiling, where it can act as a fluorescent probe for single-step detection . This application is crucial in the study of protein expression and modification in various biological systems.

Bioimaging

In bioimaging, 2-(but-3-yn-1-yloxy)ethan-1-ol can be used to create small-molecule affinity-based probes . These probes are derived from inhibitors and can be used for in situ visualization of biological processes at the molecular level.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(but-3-yn-1-yloxy)ethan-1-ol involves the conversion of a starting material containing a but-3-yn-1-ol group into the desired product through a series of chemical reactions.", "Starting Materials": [ "But-3-yn-1-ol", "Ethylene oxide", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Sodium sulfate" ], "Reaction": [ "Step 1: Conversion of but-3-yn-1-ol to but-3-yn-1-yl chloride using thionyl chloride", "Step 2: Reaction of but-3-yn-1-yl chloride with ethylene oxide in the presence of sodium hydroxide to form 2-(but-3-yn-1-yloxy)ethanol", "Step 3: Conversion of 2-(but-3-yn-1-yloxy)ethanol to 2-(but-3-yn-1-yloxy)ethan-1-ol through acid-catalyzed dehydration using hydrochloric acid", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with diethyl ether", "Step 5: Drying of the organic layer with anhydrous sodium sulfate and evaporation of the solvent to obtain the final product" ] } | |

CAS RN |

36697-85-5 |

Product Name |

2-(but-3-yn-1-yloxy)ethan-1-ol |

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.